5-methyl-4-nitroThiazole
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Overview
Description
5-Methyl-4-nitroThiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various drugs and biologically active agents.
Synthetic Routes and Reaction Conditions:
Nitration of 5-MethylThiazole: The nitration of 5-methylThiazole can be achieved by treating it with nitric acid in the presence of sulfuric acid at elevated temperatures.
Substitution Reactions: Substitution reactions involving halogenation or nitration can be performed to introduce the nitro group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-methyl-4-aminoThiazole.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration uses nitric acid and sulfuric acid.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: 5-Methyl-4-aminoThiazole.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-4-nitroThiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-4-nitroThiazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or biological research.
Comparison with Similar Compounds
5-Methyl-4-nitroimidazole: Another nitro-substituted heterocyclic compound with similar applications.
2-Methyl-5-nitroThiazole: A positional isomer with different chemical and biological properties.
Uniqueness: 5-Methyl-4-nitroThiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
26213-86-5 |
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Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-methyl-4-nitro-1,3-thiazole |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)5-2-9-3/h2H,1H3 |
InChI Key |
LTLPWBVJULPKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
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